1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone
Description
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone (CAS No. 22366-99-0) is a synthetic anthraquinone derivative with the molecular formula C₁₈H₁₉N₃O₂ and a molecular weight of 309.36 g/mol . Its structure features a 9,10-anthracenedione core substituted with a methylamino group at position 4 and a 3-aminopropylamino group at position 1 (Figure 1).
Properties
IUPAC Name |
1-(3-aminopropylamino)-4-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-20-13-7-8-14(21-10-4-9-19)16-15(13)17(22)11-5-2-3-6-12(11)18(16)23/h2-3,5-8,20-21H,4,9-10,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDHMLJPHZYBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)NCCCN)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176901 | |
| Record name | 1-((3-Aminopropyl)amino)-4-(methylamino)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22366-99-0 | |
| Record name | 1-[(3-Aminopropyl)amino]-4-(methylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22366-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-((3-Aminopropyl)amino)-4-(methylamino)-9,10-anthracenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022366990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-((3-Aminopropyl)amino)-4-(methylamino)-9,10-anthracenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(3-aminopropyl)amino]-4-(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.837 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Methylation: The methylamino group is introduced via a methylation reaction, often using methyl iodide or a similar methylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The amino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various functionalized anthraquinones.
Scientific Research Applications
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone class of chemicals, characterized by an anthraquinone core, a three-ring system composed of two fused benzene rings with a quinone functional group. The presence of amino groups enhances its reactivity and potential biological activity. Its molecular formula is C18H19N3O2 . It has been studied for applications particularly in dye and medicinal chemistry.
Key Applications
This compound has several applications:
- Dye Chemistry Anthraquinone derivatives are widely used as dyes and pigments because of their vibrant colors and stability.
- Medicinal Chemistry Research indicates that This compound exhibits notable biological activity. Several anthraquinone derivatives have been developed as anticancer agents .
Structural Similarity
Several compounds share structural similarities with This compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 4-(Methylamino)anthraquinone | Contains a methylamino group | Lacks the additional amino propyl group |
| 1,4-Diaminoanthraquinone | Contains two amino groups | More basic due to two amino functionalities |
| 9,10-Anthracenedione | Lacks amino substitutions | Primarily used in dye applications without biological activity |
Mechanism of Action
The mechanism of action of 1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone involves its interaction with molecular targets such as enzymes and DNA. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.
Comparison with Similar Compounds
Cytotoxicity and Anticancer Activity
Target Compound :
- Related derivatives (e.g., compounds 14, 18, 24) show selectivity toward prostate (DU-145), breast (MCF-7), and glioblastoma cells, with 18 and 24 matching the efficacy of doxorubicin . Molecular modeling suggests DNA G-quadruplex binding as a mechanism, influenced by aminoalkyl substituents .
Analog 1: 1-Amino-4-bromo-2-methylanthraquinone ()
- Bromine at position 4 enhances reactivity in nucleophilic substitution reactions. However, cytotoxicity is lower compared to aminoalkyl-substituted derivatives, as bromine lacks hydrogen-bonding capacity for DNA interaction .
Analog 2 : Solvent Blue 63 (CAS 6408-50-0)
- Substituted with methyl and 3-methylphenylamino groups. Primarily used as a dye due to its lipophilic nature (logP = 4.7) and stability. Lacks significant bioactivity, reflecting the importance of polar amino groups for anticancer effects .
Key Differences :
Drug-Likeness and Physicochemical Properties
Target Compound :
- logP = 2.78 indicates moderate hydrophilicity, favorable for cellular uptake . The 3-aminopropyl group enhances solubility compared to aromatic substituents.
Analog 3: 1-Amino-4-phenylaminoanthraquinone (Compound 23, )
- Aromatic phenylamino group increases logP (~3.8), reducing solubility. Lower predicted bioavailability compared to the target compound .
Analog 4: 1-Amino-4-(2-hydroxyethyl)anthraquinone ()
Target Compound :
Analog 5: 1-[(2-Hydroxyethyl)amino]-4-(methylamino)anthraquinone (CAS 86722-66-9)
- Permitted in some applications but requires safety data sheets for handling, indicating milder toxicity .
Analog 6 : Mitoxantrone (Clinical Drug)
- FDA-approved anthraquinone anticancer agent. Demonstrates that aminoalkyl substitutions (e.g., diethylaminoethyl) are critical for therapeutic efficacy but also cardiotoxicity .
Target Compound :
- Likely synthesized via copper-catalyzed A3-coupling of ethynylanthraquinones with formaldehyde and amines, similar to derivatives in and . Yields depend on amine reactivity; primary amines (e.g., 3-aminopropylamine) may require optimized conditions .
Analog 7: 1-Amino-4-bromoanthraquinones ()
- Prepared via Ullmann-type coupling with bromine, enabling further functionalization. However, bromine limits biological applicability compared to aminoalkyl groups .
Biological Activity
1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone is a synthetic compound belonging to the anthraquinone class, characterized by a complex structure that includes an anthraquinone core and multiple amino functional groups. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₄O₂, and it features an anthraquinone backbone with amino substituents that enhance its reactivity. The presence of these functional groups allows the compound to participate in various chemical interactions, including hydrogen bonding and electrostatic interactions with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O₂ |
| Molecular Weight | Approx. 270.33 g/mol |
| Structural Class | Anthraquinone |
| Functional Groups | Amino groups |
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism of action may involve interference with DNA replication and inhibition of key enzymes involved in cellular metabolism.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against several bacterial strains, indicating potential applications in treating infections. The amino groups enhance its interaction with microbial cell membranes, which may contribute to its efficacy.
The proposed mechanism of action involves the formation of hydrogen bonds with biological targets such as enzymes and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of DNA function, ultimately resulting in cell death or growth inhibition.
Study 1: Anticancer Activity
A study conducted by researchers at a leading university investigated the anticancer properties of this compound against breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Q. What are the established synthetic routes for 1-((3-Aminopropyl)amino)-4-(methylamino)anthraquinone, and what are their respective yields and purity profiles?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions on an anthraquinone backbone. A general procedure includes:
- Step 1: Bromination or nitration of anthraquinone to introduce reactive leaving groups.
- Step 2: Sequential amination using 3-aminopropylamine and methylamine under controlled pH (8–10) and temperature (60–80°C).
- Step 3: Purification via column chromatography or recrystallization.
Yields vary depending on reaction conditions. For example, Ullmann condensation (copper catalysis) for similar anthraquinones achieves ~60–75% yield . Purity (>95%) is confirmed via HPLC or LC-MS, with impurities often arising from incomplete substitution or side reactions (e.g., over-alkylation).
Q. How do the 3-aminopropyl and methylamino substituents affect the compound’s electronic absorption spectra compared to unsubstituted anthraquinone?
Methodological Answer: The substituents induce bathochromic shifts in UV-Vis spectra due to enhanced π-conjugation and electron-donating effects. Key steps for analysis:
- Experimental: Measure absorbance in solvents of varying polarity (e.g., DMSO, ethanol) using a spectrophotometer (200–800 nm range).
- Computational: Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions.
For this compound, expect λmax ~480–520 nm (vs. ~330 nm for unsubstituted anthraquinone) .
Advanced Research Questions
Q. What computational strategies (e.g., QSPR, molecular docking) predict the biological activity of this compound, and how do they correlate with experimental results?
Methodological Answer:
- QSPR Modeling: Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict drug-likeness. For anthraquinone derivatives, a drug-likeness score >0.4 (DIGEP-Pred) suggests potential bioactivity .
- Molecular Docking: Target proteins (e.g., uPAR·uPA for cancer metastasis) are identified via STRING database analysis. Dock the compound using AutoDock Vina, focusing on binding affinity (ΔG ≤ −7 kcal/mol indicates strong interaction) .
- Validation: Compare predicted IC50 values with in vitro assays (e.g., cell viability tests). Discrepancies may arise from solvation effects or protein flexibility not modeled computationally.
Q. How can researchers resolve contradictions in toxicity data (e.g., EC50) for aminopropyl-substituted anthraquinones across studies?
Methodological Answer:
- Data Harmonization: Standardize test conditions (e.g., OECD Guidelines 423 for acute toxicity) and cell lines (e.g., HepG2 for hepatotoxicity).
- Meta-Analysis: Use tools like RevMan to aggregate data, accounting for variables such as solvent (DMSO vs. water) and exposure duration.
- Mechanistic Studies: Perform transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., CYP450 isoforms) that explain variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
